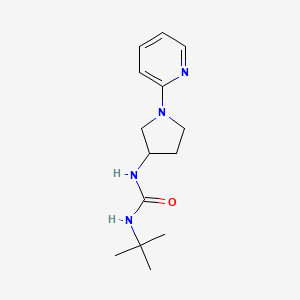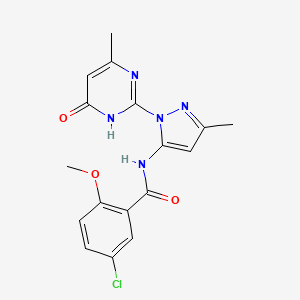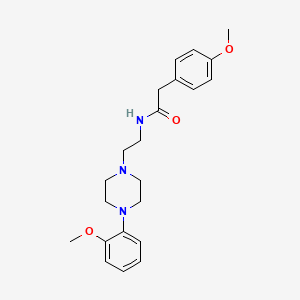
1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as TPU-0033, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
TPU-0033 exerts its biological effects by inhibiting the activity of protein kinase CK2. This protein kinase is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, TPU-0033 can affect these cellular processes and inhibit the growth and survival of cancer cells. In neurodegenerative diseases, TPU-0033 inhibits the formation of toxic protein aggregates by modulating the activity of various enzymes involved in protein degradation pathways.
Biochemical and Physiological Effects
TPU-0033 has been shown to have several biochemical and physiological effects in various scientific research studies. In cancer research, TPU-0033 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, TPU-0033 has been shown to inhibit the formation of toxic protein aggregates and reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of TPU-0033 is its specificity for protein kinase CK2. This specificity allows for targeted inhibition of this protein kinase without affecting other cellular processes. However, one of the limitations of TPU-0033 is its low solubility in water, which can make it difficult to use in some lab experiments.
Future Directions
There are several future directions for the scientific research of TPU-0033. One of the potential applications of TPU-0033 is in the treatment of drug-resistant cancer. TPU-0033 has been shown to be effective against cancer cells that are resistant to other chemotherapeutic agents, making it a promising candidate for further development. Another potential application of TPU-0033 is in the treatment of neurodegenerative diseases. TPU-0033 has been shown to reduce the formation of toxic protein aggregates and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Further research is needed to determine the potential therapeutic benefits of TPU-0033 in these diseases.
Synthesis Methods
The synthesis of TPU-0033 involves a multi-step process that starts with the reaction of 2-bromo-5-tert-butylpyridine with 3-aminopyrrolidine. The resulting compound is then reacted with tert-butyl isocyanate to yield TPU-0033. This method has been optimized to produce high yields of TPU-0033 with good purity.
Scientific Research Applications
TPU-0033 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TPU-0033 has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. This protein kinase is overexpressed in many types of cancer and is involved in various cellular processes that contribute to cancer growth and survival. TPU-0033 has also been studied in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In these diseases, TPU-0033 has been shown to inhibit the formation of toxic protein aggregates that are associated with disease progression.
properties
IUPAC Name |
1-tert-butyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)17-13(19)16-11-7-9-18(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCKKKGMIOVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)

amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2905612.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)

![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)
![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905622.png)
![rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans](/img/structure/B2905623.png)
![2-[4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl]-N-prop-2-ynylacetamide](/img/structure/B2905625.png)

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)
![6-(1H-imidazol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)pyridazine-3-carboxamide](/img/structure/B2905628.png)

![1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B2905633.png)